Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis due to its unique structural properties .
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth and pathogenicity of certain bacteria .
Pharmacokinetics
Its molecular weight of 20419 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds have been shown to disrupt the growth and pathogenicity of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound has a similar oxadiazole ring but with a thiol group instead of a carboxylate group.
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents on the phenyl ring.
Uniqueness
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLKMWNAOLRGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351867 | |
Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37384-61-5 | |
Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.